molecular formula C28H28P2 B1266417 1,4-Bis(diphenylphosphino)butane CAS No. 7688-25-7

1,4-Bis(diphenylphosphino)butane

Cat. No. B1266417
CAS RN: 7688-25-7
M. Wt: 426.5 g/mol
InChI Key: BCJVBDBJSMFBRW-UHFFFAOYSA-N
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Description

1,4-Bis(diphenylphosphino)butane (dppb) is an organophosphorus compound with the formula (Ph2PCH2CH2)2 . It is less commonly used in coordination chemistry than other diphosphine ligands such as dppe . It is a white solid that is soluble in organic solvents .


Molecular Structure Analysis

The molecular formula of 1,4-Bis(diphenylphosphino)butane is C28H28P2 . Its molecular weight is 426.47 . The structure of this compound can be represented as (C6H5)2P(CH2)4P(C6H5)2 .


Chemical Reactions Analysis

1,4-Bis(diphenylphosphino)butane plays an essential role as a ligand in palladium (0)-catalyzed acylcyanation of arylacetylenes and deprotection of allyloxycarbamates . It acts as a ligand for alkylations, isomerization reactions, and in organometallic chemistry .


Physical And Chemical Properties Analysis

1,4-Bis(diphenylphosphino)butane is a white solid that is soluble in organic solvents . Its melting point is between 132-136 °C .

Scientific Research Applications

Catalytic Applications

1,4-Bis(diphenylphosphino)butane (dppb) has been prominently used in catalytic applications. It forms effective catalytic systems with metals like rhodium and palladium. For instance, it has been used in the asymmetric hydroformylation of olefins using rhodium complexes, achieving high stereoselectivity (Hayashi et al., 1979). Similarly, palladium acetate and dppb combinations have been effective for the synthesis of lactones and bis-lactones under syngas conditions, indicating its role in selective cyclocarbonylation reactions (Vasapollo et al., 2003).

Synthesis of Complex Compounds

Dppb is instrumental in the synthesis of complex organic compounds. For example, it has been utilized in the formation of bis-phosphonium salts from 6-bromo-1,2-naphthoquinone (Khasiyatullina et al., 2011). Additionally, it serves as a crucial ligand in the synthesis of various metal complexes, impacting their emission and redox properties, as seen in studies involving copper(I) complexes (Nishikawa et al., 2017).

Role in Photophysical and Electrochemical Properties

The incorporation of dppb in metal complexes significantly influences their photophysical and electrochemical properties. It has been observed in dinuclear gold(I) compounds, where dppb plays a role in determining the nature of aurophilic contacts and thus impacts the triplet excited state population (de Aquino et al., 2022).

Development of Chiral Ligands

Dppb is also employed in the development of chiral ligands for asymmetric catalysis. The synthesis and resolution of chiral bisphosphine ligands using derivatives of dppb have been explored, significantly contributing to asymmetric hydrogenation processes (Minami et al., 1986).

Enantiomeric Discrimination Studies

In the field of enantiomeric discrimination, dppb-based complexes have been used to investigate the selective binding of chiral molecules, offering insights into stereochemistry and catalysis (Payne & Stephan, 1981).

Conformational Analysis of Metal Chelate Complexes

Studies on the conformational equilibria of metal chelate complexes with dppb ligands provide valuable information on the dynamic behavior of such complexes, essential for understanding their catalytic properties (Chaloner, 1984).

Safety And Hazards

1,4-Bis(diphenylphosphino)butane is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) .

Future Directions

1,4-Bis(diphenylphosphino)butane is used in various chemical reactions and has potential applications in organometallic chemistry . It is also used in the synthesis of new metal complexes .

Relevant Papers

  • "Reactions of D2 with 1,4‐Bis(diphenylphosphino) butane …"
  • "Pd(II) and Pt(II) saccharinate complexes of bis …"

properties

IUPAC Name

4-diphenylphosphanylbutyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H28P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJVBDBJSMFBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C28H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4064769
Record name Phosphine, 1,4-butanediylbis[diphenyl-
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Molecular Weight

426.5 g/mol
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Physical Description

White powder; [MSDSonline]
Record name 1,4-Bis(diphenylphosphino)butane
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Product Name

1,4-Bis(diphenylphosphino)butane

CAS RN

7688-25-7
Record name 1,4-Bis(diphenylphosphino)butane
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Record name 1,4-Bis(diphenylphosphino)butane
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Record name Phosphine, 1,1'-(1,4-butanediyl)bis[1,1-diphenyl-
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Record name Phosphine, 1,4-butanediylbis[diphenyl-
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Record name Butane-1,4-diylbis[diphenylphosphine]
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Record name 1,4-BIS(DIPHENYLPHOSPHINO)BUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,820
Citations
MP Anderson, LH Pignolet - Inorganic Chemistry, 1981 - ACS Publications
Bis (diphosphine) complexes of Rh (I) of the type [Rh (Ph2P (CH2)„PPh2) 2] BF4 where= 3 and 4 have been examined by using low-temperature 31P NMR spectroscopy and found to …
Number of citations: 90 pubs.acs.org
SL Queiroz, AA Batista, G Oliva, MTP Gambardella… - Inorganica Chimica …, 1998 - Elsevier
A series of Ru(II)(1,4-bis(diphenylphosphino)butane)(L) 2 complexes was synthesized from [RuCl 2 (dppb) l 2 (μ-dppb) or RuCl 2 (dppb)- (PPh 3 ); dppb = Ph 2 P(CH 2 ) 4 PPH 2 , L = …
Number of citations: 162 www.sciencedirect.com
Z Spichal, M Necas, J Pinkas, Z Zdrahal - Polyhedron, 2006 - Elsevier
A series of binuclear complexes of a general formula [(dppbO 2 )Ln(NO 3 ) 3 (μ-dppbO 2 )Ln(NO 3 ) 3 (dppbO 2 )] (Ln=Pr (1), Nd (2), Sm (3), Dy (4), Lu (5)) were prepared by reacting bis…
Number of citations: 33 www.sciencedirect.com
IS Thorburn, SJ Rettig, BR James - Journal of organometallic chemistry, 1985 - Elsevier
Efforts to develop catalysts for asymmetric hydrogenation using ruthenium(II)- chelated ditertiary phosphine complexes have led to the synthesis of the complexes [{Ru(PP)(CH 3 CN)} …
Number of citations: 47 www.sciencedirect.com
HB Kagan, TP Dang - Journal of the American Chemical Society, 2002 - ACS Publications
The catalytic system (—)-(diop)-Rh (I)(diop= 2, 3-0-isopropylidene-2, 3-dihydroxy-1, 4-bis (diphenylphosphino) butane (7)) is described and is used for an extensive study of the …
Number of citations: 427 pubs.acs.org
VD Makhaev, ZM Dzhabieva… - … CHEMISTRY C/C OF …, 1996 - researchgate.net
The [(PPh2CH2CH2CH2CH2PPh2) PdCl2] complex is prepared by the reaction of PdCl2 with 1, 4-bis (diphenyIphosphino) butane (Dppb) in acetonitrile; its structure is investigated by …
Number of citations: 11 www.researchgate.net
LH Pignolet, DH Doughty, SC Nowicki… - Journal of …, 1980 - Elsevier
The reaction of CO with CH 2 Cl 2 solutions of [Rh(dppb) 2 ] + X − , where X = BF 4 or PF 6 and dppb = Ph 2 P(CH 2 ) 4 PPh 2 , yields the binuclear complex [Rh 2 (dppb) 3 (CO) 4 ] 2+ …
Number of citations: 21 www.sciencedirect.com
CH Ueng, GY Shih - Acta Crystallographica Section C: Crystal …, 1992 - scripts.iucr.org
(IUCr) Structures of [1,4-bis(diphenylphosphino)butane]tetracarbonylchromium(0) (1) and [1,4-bis(diphenylphosphino)butane]tetracarbonyltungsten(0) (2) Acta Crystallographica …
Number of citations: 12 scripts.iucr.org
IS Krytchankou, DV Krupenya, VV Gurzhiy… - Journal of …, 2013 - Elsevier
Reactions of the {AuC 2 R} n polymer (R = –C 6 H 4 NO 2 , –C 6 H 5 , –C 6 H 4 Ph, –C 6 H 4 OMe, –C 6 H 4 NMe 2 , –C(OH)Me 2 , –C 6 H 10 (OH)) with stoichiometric amount of 1,4-bis(…
Number of citations: 16 www.sciencedirect.com
CW Lee, H Alper - The Journal of Organic Chemistry, 1995 - ACS Publications
An investgation was made of the effect of l, 4-bis (diphenylphosphino) butane (dppb) on the regioselectivity of the hydroformylation of a,/?-unsaturated esters with synthesis gas, …
Number of citations: 65 pubs.acs.org

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